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Compound of Interest

Compound Name: 2-(3-Ethylphenyl)pyrrolidine HCl

Cat. No.: B8179260

Get Quote

Executive Summary
This technical guide outlines the structural elucidation of 2-(3-Ethylphenyl)pyrrolidine

Hydrochloride, a substituted phenethylamine analog sharing structural motifs with psychoactive

substances like prolintane and

-PVP metabolites. The core challenge in characterizing this molecule lies not in establishing its
gross connectivity, but in rigorously distinguishing its regioisomerism (ortho/meta/para
substitution on the phenyl ring) and enantiomeric purity (chiral center at the pyrrolidine C2
position).

This document provides a self-validating analytical workflow, prioritizing Nuclear Magnetic

Resonance (NMR) for positional isomer determination and Chiral HPLC for enantiomeric

quantification.

Chemical Profile & Synthetic Context[1][2][3][4][5][6]
Understanding the synthetic origin is critical for anticipating impurities. This compound is

typically synthesized via the Grignard addition of 3-ethylphenylmagnesium bromide to a

protected pyrrolidinone or via the reduction of a corresponding pyrrole or ketone precursor.
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Property Specification

IUPAC Name 2-(3-Ethylphenyl)pyrrolidine hydrochloride

Molecular Formula

Free Base MW 175.27 g/mol

Salt MW 211.73 g/mol

Chiral Center C2 of the pyrrolidine ring (One stereocenter)

Key Isomers
2-(2-Ethylphenyl)... (Ortho), 2-(4-Ethylphenyl)...

(Para)

Analytical Strategy: The Elucidation Workflow
The following decision tree illustrates the logical flow for confirming the structure and ruling out

isomers.
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Unknown Sample
(White Crystalline Solid)

1. Elemental Analysis & IR
Confirm Salt Form (HCl) & Functional Groups

2. HRMS (ESI+)
Confirm Formula C12H17N

(m/z 176.1439 [M+H]+)

Pass

3. 1H & 13C NMR (1D)
Determine Regioisomerism
(Distinguish Meta vs Para)

Mass Confirmed

4. 2D NMR (HMBC/COSY)
Verify Connectivity

(Ethyl to Phenyl Linkage)

Isomer ID

5. Chiral HPLC
Determine Enantiomeric Excess (ee%)

Connectivity Confirmed

Validated Structure:
2-(3-Ethylphenyl)pyrrolidine HCl

Click to download full resolution via product page
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Caption: Step-by-step analytical workflow ensuring rigorous structural confirmation from salt

form to chirality.

High-Resolution Mass Spectrometry (HRMS)[7][8]
While MS cannot easily distinguish between meta- and para-isomers, it is the primary tool for

establishing the molecular formula.

Experimental Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode.

Solvent: Methanol + 0.1% Formic Acid.

Target Ion:

at

176.1439.

Fragmentation Pathway (MS/MS)
In Collision-Induced Dissociation (CID), 2-substituted pyrrolidines exhibit characteristic

-cleavage and ring fragmentation.

Parent Ion:

176.1 (Protonated molecular ion).

Loss of Ammonia (

): Rare in cyclic amines, but ring opening can occur.

Tropylium Formation: The ethylphenyl moiety often rearranges to form a substituted

tropylium ion. Look for peaks at

105 (ethylphenyl cation) or

133 (ethyl-substituted tropylium).
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Pyrrolidine Ring Cleavage: Loss of

or

from the pyrrolidine ring is common.

Diagnostic Check: If the base peak is

91 (unsubstituted benzyl), the ethyl group might be on the pyrrolidine nitrogen (N-ethyl-2-
phenyl...). If the base peak retains the ethyl mass (e.g.,

119 or 133), the ethyl is on the aromatic ring.

NMR Spectroscopy: The Regioisomer Determinant
This is the most critical section. You must distinguish the 3-ethyl (meta) isomer from the 4-ethyl

(para) and 2-ethyl (ortho) isomers.

1H NMR Analysis ( or )
The aromatic region (6.5 – 7.5 ppm) is the fingerprint.

Feature 3-Ethyl (Meta) 4-Ethyl (Para) 2-Ethyl (Ortho)

Symmetry Asymmetric
Symmetric (

axis)

Asymmetric (Steric

hindrance)

Pattern

4 Distinct signals: 1.

Singlet (H2)2. Doublet

(H4)3. Doublet (H6)4.

Triplet (H5)

AA'BB' System:Two

large doublets

(integrating 2H each).

Complex

multiplet.One proton

significantly

shielded/deshielded

due to pyrrolidine

proximity.

Ethyl Group

Triplet (

1.2) + Quartet (

2.6)

Same

Same (Quartet may

broaden due to

rotation barrier)
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Predicted 1H NMR Data (Meta-Isomer in )
7.10 - 7.40 (m, 4H): Aromatic protons. Look for the "singlet-like" peak of the proton between
the ethyl and pyrrolidine groups (H2 on phenyl).

4.45 (t, 1H): Pyrrolidine H2 (Benzylic). Deshielded by the aromatic ring and the nitrogen.

3.30 - 3.50 (m, 2H): Pyrrolidine H5 (adjacent to N).

2.65 (q, 2H): Ethyl

(Benzylic).

2.00 - 2.40 (m, 4H): Pyrrolidine H3/H4.

1.22 (t, 3H): Ethyl

.

13C NMR & HMBC Logic
To definitively prove the ethyl group is at position 3:

Count Aromatic Carbons: The meta isomer will show 6 distinct aromatic carbon signals. The

para isomer will show only 4 distinct signals (due to symmetry).[1]

HMBC Correlation:

The Ethyl

protons will show a strong 3-bond coupling (

) to the aromatic carbon carrying the pyrrolidine ring (C1) ONLY in the ortho isomer.

In the Meta isomer, the Ethyl

will couple to C2 (isolated CH), C3 (quaternary), and C4 (CH). It will NOT couple strongly
to the C1 (pyrrolidine-bearing carbon) if it is too far (4 bonds).

Chiral Analysis (Enantiomeric Purity)
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The C2 position of the pyrrolidine ring is a chiral center. Synthetic routes often yield a racemic

mixture (

). Drug development requires enantiomeric separation or quantification.[2]

Method A: Chiral HPLC (Direct)[3][9]
Column: Chiralpak IA or IB (Amylose tris(3,5-dimethylphenylcarbamate) immobilized).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Detection: UV at 210 nm or 254 nm.

Expected Result: Baseline separation of (R)- and (S)- enantiomers.

Method B: Chiral Derivatization (Indirect NMR)
If HPLC is unavailable, use Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).

React the free base with (R)-MTPA-Cl.

Acquire 1H NMR or 19F NMR.

Diastereomers will show distinct chemical shifts for the pyrrolidine protons. Integration of

these peaks yields the enantiomeric excess (ee).[3]

Salt Form Confirmation (IR & Gravimetry)
The Hydrochloride (HCl) salt must be confirmed to ensure stoichiometry.

Silver Nitrate Test: Dissolve sample in water; add

. A white precipitate (

) confirms chloride.

FT-IR Spectroscopy:

2400 – 3000 cm⁻¹: Broad, strong "ammonium band" (N-H stretching of
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).

No C=O peak: Confirms absence of pyrrolidinone or ketone impurities (common in

synthesis).

Visualizing the Isomer logic
The following diagram details the logic for distinguishing the specific regioisomer using NMR

data.

1H NMR Aromatic Region

Symmetric AA'BB'
(2 Doublets)Observed

Asymmetric
(4 Distinct Signals)

Observed

Isomer: PARA (4-ethyl)

Check 13C Signal Count 4 SignalsSymmetry

6 Signals

No Symmetry

Isomer: META (3-ethyl)
(Target Structure)Standard Shifts

Isomer: ORTHO (2-ethyl)
(Likely Steric Shift in H-NMR)

Shielding Effects

Click to download full resolution via product page

Caption: Logic gate for distinguishing Meta-ethyl from Para- and Ortho- isomers using NMR

symmetry rules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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